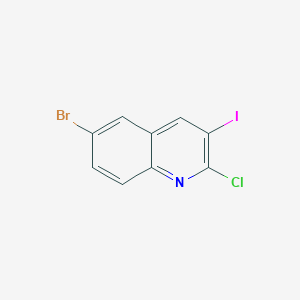

6-溴-2-氯-3-碘喹啉

描述

6-Bromo-2-chloro-3-iodoquinoline is a chemical compound with the molecular formula C9H4BrClIN . It is a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of 6-Bromo-2-chloro-3-iodoquinoline involves various methods. One method involves the condensation of 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, and lamotrigine . Another method involves the Combes/Conrad–Limpach reaction, which is the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-3-iodoquinoline consists of a quinoline core with bromine, chlorine, and iodine substituents. The molecular weight of this compound is 368.40 .Chemical Reactions Analysis

Quinoline, the core structure of 6-Bromo-2-chloro-3-iodoquinoline, is known to undergo various chemical reactions. It forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .科学研究应用

生物活性化合物的合成

6-溴-2-氯-3-碘喹啉在各种生物活性化合物的合成中作为重要的中间体。例如,它已被用于合成 GSK2126458,一种在药物化学中著名的化合物。该过程涉及几个步骤,包括环化和取代反应,证实了该化合物在复杂化学合成中的作用 (Wang et al., 2015)。

在抗菌剂中的应用

该化合物在新型抗菌剂的开发中也发挥了重要作用。一项研究证明了使用 6-溴-2-氯-3-碘喹啉合成了一种新型的 6-溴-2-氯-3-丁基喹唑啉-4(3H)-酮,该酮显示出有希望的抗菌特性。该研究涉及晶体结构分析和分子相互作用,突出了其在抗菌药物开发中的潜力 (Ouerghi et al., 2021)。

杂环中的卤素/卤素取代

该化合物还用于探索杂环(如吡啶和喹啉)中的卤素/卤素取代的研究。这项研究对于理解有机化合物中卤素的化学行为至关重要,这是有机合成和药物化学的基础 (Schlosser & Cottet, 2002)。

抗菌和抗疟疾剂的开发

此外,6-溴-2-氯-3-碘喹啉已被用于合成新的喹啉基 1,2,3-三唑,用作抗菌和抗疟疾剂。这些研究对于开发新的传染病治疗方法具有重要意义 (Parthasaradhi et al., 2015)。

电化学研究

涉及喹啉卤代衍生物(如 6-溴-2-氯-3-碘喹啉)的电化学研究提供了对这些化合物在还原反应中的行为的见解。这项研究对于电化学和材料科学的应用很有价值 (Alwair & Grimshaw, 1973)。

喹啉衍生物的合成

该化合物在各种喹啉衍生物的合成中至关重要。这些衍生物在制药工业中有多种应用,说明了该化合物在合成化学中的多功能性 (Zhou et al., 2022)。

未来方向

Quinoline and its derivatives, including 6-Bromo-2-chloro-3-iodoquinoline, have been the focus of numerous studies due to their versatile applications in medicinal chemistry. Future research could focus on exploring new synthesis methods, studying their biological activities, and developing new drug candidates .

作用机制

Quinoline and its derivatives have been synthesized using various protocols, such as the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

属性

IUPAC Name |

6-bromo-2-chloro-3-iodoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClIN/c10-6-1-2-8-5(3-6)4-7(12)9(11)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOWQGDNWJIGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916429-26-0 | |

| Record name | 6-bromo-2-chloro-3-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2964504.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964506.png)

![(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2964510.png)

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2964519.png)